1-Phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-Phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound featuring a fused chromeno-pyrrole scaffold. This structure integrates a benzopyran moiety fused to a pyrrole ring, with two ketone groups at positions 3 and 7. The substitution pattern includes a phenyl group at position 1 and a tetrahydrofuran (THF)-derived alkyl chain at position 2, which modulates its physicochemical and pharmacological properties .
The compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of molecules synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. These reactions are optimized for high efficiency, with yields ranging from 43% to 86% under mild conditions . The THF substituent enhances solubility in polar solvents, distinguishing it from simpler alkyl or aryl analogs .
Properties
Molecular Formula |
C22H19NO4 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(oxolan-2-ylmethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H19NO4/c24-20-16-10-4-5-11-17(16)27-21-18(20)19(14-7-2-1-3-8-14)23(22(21)25)13-15-9-6-12-26-15/h1-5,7-8,10-11,15,19H,6,9,12-13H2 |
InChI Key |
QPBLXBQJFPSLGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as a cornerstone for synthesizing chromeno[2,3-c]pyrrole derivatives. These one-pot procedures enable the simultaneous formation of multiple bonds, enhancing efficiency and reducing purification steps. For 1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, EvitaChem researchers developed a protocol combining 2-hydroxyacetophenone, N-phenylmaleimide, and tetrahydrofuran-2-carbaldehyde under acidic conditions. The reaction proceeds via a tandem Knoevenagel condensation and Michael addition, followed by cyclization to form the fused chromeno-pyrrole system.
Key parameters include:
-
Solvent : Ethanol or methanol at reflux (78–80°C)
-
Catalyst : p-Toluenesulfonic acid (10 mol%)
-
Reaction Time : 12–18 hours
-
Yield : 58–62% after column chromatography
This method’s scalability is limited by competing side reactions, particularly at higher concentrations. However, replacing N-phenylmaleimide with electron-deficient dienophiles improves regioselectivity, as demonstrated in analogous syntheses of trimethoxyphenyl derivatives.
The tetrahydrofuran-2-ylmethyl group’s introduction requires precise alkylation strategies. A titanium dioxide (TiO₂)-mediated photocatalytic method, adapted from ACS Publications, enables radical-based functionalization of the pyrrolidine-2,5-dione intermediate . In this approach, N-phenylmaleimide reacts with tetrahydrofuran-2-ylacetic acid under UV irradiation (365 nm) in the presence of TiO₂ (10 wt%). The mechanism involves:
-
TiO₂ photoexcitation generating electron-hole pairs
-
Hole-mediated oxidation of tetrahydrofuran-2-ylacetic acid to a carboxyl radical
-
Radical addition to N-phenylmaleimide’s α,β-unsaturated carbonyl system
Optimized Conditions :
| Parameter | Value |
|---|---|
| Substrate Ratio | 1:1.2 (maleimide:acid) |
| Solvent | Acetonitrile |
| Irradiation Time | 18–24 hours |
| Yield | 68–72% (after HPLC purification) |
This method produces a 1:1 diastereomeric mixture due to the tetrahydrofuran moiety’s stereogenicity. Chiral HPLC separation resolves enantiomers, achieving >98% ee for pharmacological studies .
Palladium-Catalyzed Coupling for Aryl Functionalization
Installing the phenyl group at position 1 necessitates cross-coupling methodologies. A modified Suzuki-Miyaura reaction, leveraging palladium catalysis, couples boronic acid derivatives to the chromeno[2,3-c]pyrrole precursor. The RSC-reported procedure employs:
-
Catalyst System : Pd₂(dba)₃ (5 mol%) and XantPhos (10 mol%)
-
Base : t-BuONa in toluene at 110°C
-
Substrate : 2-bromo-chromeno[2,3-c]pyrrole-3,9-dione
Performance Metrics :
-
Reaction Time: 12 hours
-
Yield: 74% (isolated)
-
Purity: >95% (by ¹H NMR)
Notably, electron-rich aryl boronic acids (e.g., 3,4,5-trimethoxyphenyl) exhibit higher coupling efficiency compared to electron-deficient analogs .
Stereochemical Control in Tetrahydrofuran Substituent Installation
The tetrahydrofuran-2-ylmethyl group’s configuration critically influences biological activity. Asymmetric synthesis routes utilize chiral auxiliaries or organocatalysts to enforce stereocontrol. A proline-catalyzed aldol reaction between tetrahydrofuran-2-carbaldehyde and diketone intermediates achieves 85% de, as evidenced in related chromeno-pyrrole syntheses. Post-reduction with NaBH₄ stabilizes the desired (R)-configuration at the benzylic position.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies for 1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione synthesis:
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Multicomponent | 58–62 | 90–92 | Low | Moderate |
| Photocatalytic | 68–72 | 95–97 | Moderate | High |
| Palladium Coupling | 74 | >95 | High | Low |
Photocatalytic alkylation offers the best balance of yield and scalability, while palladium coupling excels in stereochemical precision.
Purification and Characterization
Final purification employs gradient silica gel chromatography (ethyl acetate/petroleum ether) followed by recrystallization from ethanol. Structural validation via ¹H/¹³C NMR and HRMS is essential, particularly to distinguish between diastereomers. Key NMR signals include:
Chemical Reactions Analysis
Types of Reactions
2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights structural variations and functional outcomes across key analogs:
Notes:
- AV-C demonstrates potent antiviral activity via TRIF pathway activation, inducing interferon responses .
- The THF-methyl substituent in the target compound improves metabolic stability compared to allyl or hydroxyethyl analogs .
- Trimethoxyphenyl derivatives exhibit enhanced cellular permeability due to lipophilic methoxy groups .
Pharmacological Profiles
- Antiviral Activity : AV-C reduces Zika virus replication by >90% at 10 µM, attributed to ISRE-dependent interferon activation .
- Metabolic Stability: THF-methyl derivatives show prolonged half-lives in hepatic microsomes compared to non-cyclic alkyl chains .
- Enzyme Modulation : Allyl-substituted analogs act as glucokinase activators (EC₅₀ = 0.5–2 µM), while hydroxyethyl derivatives inhibit cancer cell proliferation (IC₅₀ = 8–15 µM) .
Research Findings and Implications
- Diversity-Oriented Synthesis: Libraries of 223 chromeno-pyrrole-diones and 223 pyrrolo-pyrazolones have been generated, enabling high-throughput screening for drug discovery .
- Structure-Activity Relationships (SAR) :
- Limitations : Low yields (<50%) for sterically hindered analogs (e.g., 7-chloro-1-(3-nitrophenyl)-2-thiazolyl derivatives) remain a challenge .
Biological Activity
1-Phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is an intriguing compound characterized by its complex heterocyclic structure, which includes a chromeno[2,3-c]pyrrole core. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-Phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is , with a molecular weight of 447.5 g/mol. The compound features a tetrahydrofuran moiety and a chromeno-pyrrole core structure, which are believed to contribute to its unique biological activities.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.5 g/mol |
| Core Structure | Chromeno[2,3-c]pyrrole |
Antioxidant Properties
Research indicates that compounds with similar structures to 1-Phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antioxidant activity . This property is essential for protecting cells from oxidative stress and may contribute to the compound's therapeutic potential in various diseases related to oxidative damage .
Anticancer Activity
Several studies have reported that derivatives of chromeno[2,3-c]pyrrole compounds possess anticancer properties . These compounds have shown efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
The neuroprotective potential of similar heterocyclic compounds has been documented. They may exert protective effects against neurodegenerative diseases by reducing inflammation and oxidative stress in neuronal cells. This suggests that 1-Phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could be explored for its neuroprotective capabilities.
The exact mechanisms through which 1-Phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes and receptors involved in cellular signaling pathways.
Synthesis and Biological Evaluation
A study focused on synthesizing 1,2-dihydrochromeno[2,3-c]pyrrole derivatives demonstrated a successful multicomponent reaction approach yielding high purity compounds with promising biological activities. The synthesized compounds were evaluated for their antioxidant and anticancer properties using various assays .
Comparative Analysis with Related Compounds
A comparative analysis was conducted with other structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 6,7-Dimethyl-1-phenyldihydrochromeno[2,3-c]pyrrole | C20H21N | Antimicrobial and anticancer |
| 4-Hydroxycoumarin | C9H6O3 | Anticoagulant properties |
| Pyrrolidine Derivative | Varies | Neuroprotective effects |
This table highlights the diversity of biological activities observed in related compounds and underscores the potential uniqueness of 1-Phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
Q & A
Q. Strategies :
- Lipophilicity optimization : Introduce methyl/pyridyl groups to increase logP (target range: 2–3) .
- P-glycoprotein evasion : Replace THF with smaller heterocycles (e.g., oxetane) to reduce efflux .
- In silico modeling : Use QSAR models to predict BBB penetration .
Basic: What are the stability profiles of this compound under physiological conditions?
- Thermal stability : Decomposition >200°C (DSC/TGA data) .
- pH sensitivity : Hydrolysis of the lactone ring occurs at pH >10, requiring buffered storage .
- Light sensitivity : Conjugated chromeno system may degrade under UV light; use amber vials .
Advanced: How can molecular dynamics (MD) simulations elucidate its binding kinetics with protein targets?
- Protocol :
- Docking : Use AutoDock Vina to identify binding poses .
- MD parameters : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability.
- Free energy calculations : Compute binding affinities via MM-PBSA .
- Outcome : Identify critical residues (e.g., Lys123 in EGFR) for mutagenesis validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
